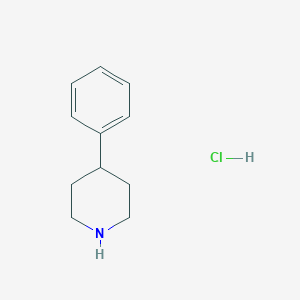

4-Phenylpiperidine hydrochloride

Beschreibung

The exact mass of the compound 4-Phenylpiperidine hydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-Phenylpiperidine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Phenylpiperidine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

4-phenylpiperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N.ClH/c1-2-4-10(5-3-1)11-6-8-12-9-7-11;/h1-5,11-12H,6-9H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPZJLQCUYUTZIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20145467 | |

| Record name | 4-Phenylpiperidinium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20145467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10272-49-8 | |

| Record name | 4-Phenylpiperidine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10272-49-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Phenylpiperidinium chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010272498 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Phenylpiperidinium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20145467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-phenylpiperidinium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.548 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-phenylpiperidine hydrochloride chemical properties and structure

An In-depth Technical Guide to 4-Phenylpiperidine Hydrochloride: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and biological significance of 4-phenylpiperidine hydrochloride. This compound is a critical scaffold in medicinal chemistry, serving as a foundational structure for a wide range of pharmaceuticals, particularly opioid receptor agonists and analgesics.[1] Its hydrochloride salt form enhances stability and solubility, making it suitable for research and development.[1]

Chemical Structure and Identification

4-Phenylpiperidine hydrochloride is characterized by a piperidine ring with a phenyl group substituted at the 4-position. The hydrochloride salt is formed by the protonation of the piperidine nitrogen.

-

IUPAC Name: 4-phenylpiperidin-1-ium chloride

| Identifier | Value |

| SMILES | C1(C2CCNCC2)=CC=CC=C1.Cl[2] |

| InChI | InChI=1S/C11H15N.ClH/c1-2-4-10(5-3-1)11-6-8-12-9-7-11;/h1-5,11-12H,6-9H2;1H |

| InChIKey | UTBULQCHEUWJNV-UHFFFAOYSA-N |

Physicochemical Properties

The physicochemical properties of 4-phenylpiperidine hydrochloride are summarized in the table below. These properties are crucial for its handling, formulation, and application in drug design.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₆ClN | [2][5][6] |

| Molecular Weight | 197.70 g/mol | [2][7] |

| Appearance | White crystalline powder | [5] |

| Melting Point | 61-65 °C (for free base) | [8] |

| Boiling Point | 286 °C (for free base) | [8] |

| Solubility | Soluble in water | [8] |

| Topological Polar Surface Area (TPSA) | 12.03 Ų | [2] |

| LogP | 2.5754 | [2] |

| Hydrogen Bond Acceptors | 1 | [2] |

| Hydrogen Bond Donors | 1 | [2] |

| Rotatable Bonds | 1 | [2] |

Synthesis and Experimental Protocols

The synthesis of 4-phenylpiperidine hydrochloride can be achieved through various routes. A common and industrially applicable method involves the use of 1-benzyl-4-piperidone as a starting material.

Experimental Protocol: Synthesis via 1-Benzyl-4-piperidone

This protocol outlines a general procedure for the synthesis of 4-phenylpiperidine hydrochloride.

-

Reaction Setup : A reaction vessel is charged with 1-benzyl-4-piperidone and a suitable solvent.

-

Sequential Addition : The reaction proceeds through sequential addition, cyclization, and reduction steps.[1]

-

Catalysis : Metal catalysts and strong acids, such as trifluoroacetic acid, are often employed to facilitate the reaction.[1]

-

Purification : The crude product is purified using techniques like flash column chromatography. A common mobile phase is a gradient of hexane and ethyl acetate.[1]

-

Salt Formation : The purified 4-phenylpiperidine free base is dissolved in a suitable solvent (e.g., ethanol), and the solution is saturated with anhydrous hydrogen chloride gas to precipitate the hydrochloride salt.[9]

-

Isolation : The precipitated 4-phenylpiperidine hydrochloride is isolated by filtration, washed, and dried.

Below is a diagram illustrating the general workflow for the synthesis and purification of 4-phenylpiperidine derivatives.

Caption: General workflow for the synthesis of 4-phenylpiperidine hydrochloride.

Spectroscopic Characterization

Spectroscopic methods are essential for confirming the structure and purity of 4-phenylpiperidine hydrochloride.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the phenyl group, typically in the range of 7.15-7.31 ppm.[10] Signals for the piperidine ring protons would appear more upfield, with the proton at the 4-position appearing as a multiplet. The protons adjacent to the nitrogen atom would also show characteristic shifts.

-

¹³C NMR : The carbon NMR spectrum would display signals for the six unique carbons of the phenyl group and the carbons of the piperidine ring.

-

-

Infrared (IR) Spectroscopy : The IR spectrum would show characteristic absorption bands for C-H stretching of the aromatic and aliphatic groups, as well as N-H stretching from the protonated amine.

-

Mass Spectrometry (MS) : Mass spectrometry can be used to confirm the molecular weight of the compound.

Biological Activity and Applications in Drug Development

4-Phenylpiperidine serves as a crucial scaffold in medicinal chemistry, primarily in the development of analgesics.[1] Its derivatives are known to act as potent agonists at opioid receptors.[1] For example, fentanyl, a potent analgesic, is a derivative of 4-phenylpiperidine and is significantly more potent than morphine.[1]

The pharmacological effects of some 4-phenylpiperidine derivatives are mediated through their interaction with dopamine receptors in the brain.[1] This interaction modulates dopamine signaling pathways, affecting neurotransmission and leading to their therapeutic effects.[1]

The structural flexibility of the 4-phenylpiperidine scaffold allows for modifications that can fine-tune receptor binding affinity, metabolic stability, and overall therapeutic efficacy.[1]

The diagram below illustrates the simplified mechanism of action involving dopamine receptor modulation.

Caption: Simplified signaling pathway of 4-phenylpiperidine derivatives.

Safety and Handling

Proper handling of 4-phenylpiperidine hydrochloride is essential to ensure laboratory safety. The following information is based on available Safety Data Sheets (SDS).

| Section | Recommendations |

| Handling | Handle in a well-ventilated place.[4][11] Wear suitable protective clothing, including gloves and eye/face protection.[4][11] Avoid contact with skin and eyes and the formation of dust and aerosols.[4] Use non-sparking tools and prevent fire caused by electrostatic discharge.[4] |

| Storage | Store in a tightly closed container in a dry, cool, and well-ventilated place.[4][11] Keep away from heat and sources of ignition.[11] Store apart from incompatible materials such as strong oxidizing agents and strong acids.[11] |

| First Aid | If Inhaled: Remove the person to fresh air and keep them comfortable for breathing.[11] In Case of Skin Contact: Take off contaminated clothing and wash the skin with plenty of soap and water.[11] In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do.[11] If Swallowed: Rinse mouth and seek medical advice. |

| Disposal | Dispose of contents/container to an approved waste disposal plant in accordance with local regulations.[4] |

This substance may be classified as toxic if swallowed or fatal in contact with skin, and may cause severe skin burns and eye damage. Always consult the specific Safety Data Sheet for the most current and detailed safety information before handling this chemical.

References

- 1. 4-Phenylpiperidine hydrochloride | 10272-49-8 | Benchchem [benchchem.com]

- 2. chemscene.com [chemscene.com]

- 3. scbt.com [scbt.com]

- 4. chemicalbook.com [chemicalbook.com]

- 5. watson-int.com [watson-int.com]

- 6. Synthonix, Inc > 10272-49-8 | 4-Phenylpiperidine hydrochloride [synthonix.com]

- 7. SDS of 4-Phenylpiperidine hydrochloride, Safety Data Sheets, CAS 10272-49-8 - chemBlink [ww.chemblink.com]

- 8. 4-Phenylpiperidine | 771-99-3 [chemicalbook.com]

- 9. US2904550A - 4-phenylpiperidines and their preparation - Google Patents [patents.google.com]

- 10. 4-Phenylpiperidine(771-99-3) 1H NMR spectrum [chemicalbook.com]

- 11. fishersci.com [fishersci.com]

An In-Depth Technical Guide to the Mechanism of Action of 4-Phenylpiperidine Hydrochloride in the Central Nervous System

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Phenylpiperidine hydrochloride is a foundational chemical scaffold from which a multitude of pharmacologically active compounds have been derived. Its core structure is a key pharmacophore for a diverse range of centrally acting agents, including analgesics, antipsychotics, and neuroprotective agents.[1][2] This technical guide provides a comprehensive overview of the mechanism of action of 4-phenylpiperidine hydrochloride in the central nervous system (CNS). The primary molecular targets are identified as the mu (µ)-opioid receptors, dopamine D2 receptors, and sigma (σ) receptors. This document details the interactions with these receptors, the subsequent downstream signaling pathways, and the resulting neuropharmacological effects. Methodologies for key experiments are provided to facilitate further research and development in this area.

Introduction

The 4-phenylpiperidine moiety is a privileged scaffold in medicinal chemistry, renowned for its ability to interact with various CNS targets.[1] Derivatives of this structure are among the most clinically significant pharmaceuticals, including potent opioid analgesics and atypical antipsychotics.[1][3] 4-Phenylpiperidine hydrochloride, as the parent compound, serves as a crucial chemical intermediate and a reference for understanding the structure-activity relationships (SAR) within this class of compounds.[1] Its hydrochloride salt form enhances stability and solubility, making it suitable for research and pharmaceutical development.[1] The multifaceted pharmacology of 4-phenylpiperidine derivatives stems from their engagement with multiple receptor systems, leading to a complex and nuanced profile of action within the CNS.

Primary Molecular Targets and Mechanism of Action

The central effects of 4-phenylpiperidine hydrochloride are primarily attributed to its interaction with three key receptor systems: opioid receptors, dopamine receptors, and sigma receptors.

Opioid Receptor Interaction

The 4-phenylpiperidine structure is a well-established pharmacophore for opioid receptor agonists, particularly at the µ-opioid receptor.[1][4] This interaction is the basis for the analgesic properties of many of its derivatives.

-

Receptor Binding and Activation: 4-Phenylpiperidine and its analogues act as agonists at the µ-opioid receptor.[1] This binding initiates a conformational change in the receptor, leading to the activation of intracellular signaling cascades.

-

Downstream Signaling Pathway: The µ-opioid receptor is a G-protein coupled receptor (GPCR) that couples to inhibitory G-proteins (Gi/o). Upon agonist binding, the following events occur:

-

Inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.

-

Activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels, resulting in potassium ion efflux and hyperpolarization of the neuronal membrane.

-

Inhibition of voltage-gated calcium channels, which reduces calcium influx and subsequently decreases the release of neurotransmitters such as glutamate and substance P from presynaptic terminals.

-

These actions collectively lead to a reduction in neuronal excitability and the transmission of nociceptive signals, resulting in analgesia.

Dopamine Receptor Interaction

Derivatives of 4-phenylpiperidine have been shown to interact with dopamine receptors, particularly the D2 subtype, often acting as antagonists or partial agonists.[1][3] This activity is central to the antipsychotic effects of some of its derivatives. Additionally, some analogues inhibit the dopamine transporter (DAT), leading to increased synaptic dopamine levels.

-

Dopamine D2 Receptor Antagonism: Certain 4-phenylpiperidine derivatives bind to and block D2 receptors.[3] These receptors are also Gi/o-coupled GPCRs. Antagonism of postsynaptic D2 receptors in the mesolimbic pathway is a key mechanism for the therapeutic effects of antipsychotic drugs.

-

Dopamine Transporter (DAT) Inhibition: Some analogues of 4-phenylpiperidine can inhibit the reuptake of dopamine from the synaptic cleft by blocking DAT. This leads to an accumulation of dopamine in the synapse, enhancing dopaminergic neurotransmission. This mechanism is associated with stimulant and antidepressant effects.

-

Downstream Signaling Pathway (D2 Receptor Antagonism): By blocking the D2 receptor, 4-phenylpiperidine derivatives prevent the inhibitory effects of dopamine on adenylyl cyclase. This leads to a relative increase in cAMP levels and downstream signaling through protein kinase A (PKA).

Sigma Receptor Interaction

4-Phenylpiperidine and its derivatives are also recognized as potent ligands for sigma receptors, particularly the sigma-1 (σ1) subtype.[5] Sigma receptors are intracellular chaperones that modulate a variety of cellular functions.

-

Sigma-1 Receptor Binding: These compounds bind with high affinity to sigma-1 receptors.[5] The functional consequence of this binding can be agonistic or antagonistic depending on the specific derivative.

-

Cellular Functions and Downstream Effects: Sigma-1 receptors are involved in the regulation of ion channels, intracellular calcium signaling, and neuronal survival. Ligand binding can modulate these functions, leading to neuroprotective, antidepressant, and anxiolytic effects. The precise downstream signaling pathways are complex and still under investigation but are known to involve interactions with other proteins and modulation of second messenger systems.

Quantitative Pharmacological Data

Quantitative data on the binding affinity and functional potency of 4-phenylpiperidine hydrochloride and its derivatives are crucial for understanding their pharmacological profile. While specific quantitative data for the parent compound, 4-phenylpiperidine hydrochloride, are not extensively available in the public domain, data for its close derivatives provide valuable insights into its likely interactions.

| Compound/Derivative | Receptor/Transporter | Assay Type | Value | Unit | Reference |

| 4-Phenylpiperidine HCl | µ-Opioid Receptor | Binding Affinity (Ki) | ~150* | nM | [1] |

| Loperamide | µ-Opioid Receptor | Binding Affinity (pKi) | 9.00 | - | [4] |

| Pridopidine | Dopamine D2 Receptor | Binding Affinity (Ki) | Low Affinity | - | [3] |

| N-substituted-4-cyano-4-phenylpiperidines | Sigma-1 Receptor | Binding Affinity (Ki) | 1-10 | nM | [5][6] |

| 1-[ω-(4-chlorophenoxy)ethyl]-4-methylpiperidine | Sigma-1 Receptor | Binding Affinity (Ki) | 0.86 | nM | [7] |

| 1-[ω-(4-methoxyphenoxy)ethyl]-4-methylpiperidine | Sigma-1 Receptor | Binding Affinity (Ki) | 0.89 | nM | [7] |

Note: This value is presented as an estimate in the source and should be interpreted with caution.

Experimental Protocols

Radioligand Binding Assay for Opioid Receptors

This protocol is a representative method for determining the binding affinity of a test compound to opioid receptors.

-

Objective: To determine the inhibition constant (Ki) of a test compound for the µ-opioid receptor.

-

Materials:

-

Cell membranes expressing the µ-opioid receptor.

-

Radioligand (e.g., [³H]-DAMGO).

-

Test compound (4-phenylpiperidine hydrochloride).

-

Non-specific binding control (e.g., Naloxone).

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters.

-

Scintillation counter.

-

-

Procedure:

-

Prepare serial dilutions of the test compound.

-

In a 96-well plate, incubate the cell membranes with the radioligand and varying concentrations of the test compound.

-

Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of naloxone).

-

Incubate to allow binding to reach equilibrium.

-

Rapidly filter the contents of each well through glass fiber filters to separate bound from unbound radioligand.

-

Wash the filters with ice-cold assay buffer.

-

Measure the radioactivity on the filters using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.

-

Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding).

-

Calculate the Ki value using the Cheng-Prusoff equation.

-

Dopamine Transporter (DAT) Uptake Assay

This protocol measures the ability of a compound to inhibit dopamine reuptake.

-

Objective: To determine the IC50 of a test compound for DAT inhibition.

-

Materials:

-

Cells expressing DAT (e.g., HEK293-DAT).

-

Radiolabeled dopamine (e.g., [³H]-dopamine).

-

Test compound.

-

Assay buffer.

-

-

Procedure:

-

Plate DAT-expressing cells in a multi-well plate.

-

Pre-incubate the cells with varying concentrations of the test compound.

-

Initiate dopamine uptake by adding a fixed concentration of [³H]-dopamine.

-

Incubate for a short period to allow uptake.

-

Terminate uptake by rapidly washing the cells with ice-cold buffer.

-

Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Determine the percentage of inhibition of dopamine uptake at each concentration of the test compound.

-

Plot the percentage of inhibition against the log concentration of the test compound.

-

Fit the data to a dose-response curve to determine the IC50 value.

-

Conclusion

4-Phenylpiperidine hydrochloride and its derivatives represent a versatile class of CNS-acting agents with a complex mechanism of action centered on the µ-opioid, dopamine D2, and sigma-1 receptors. The engagement of these multiple targets contributes to their diverse pharmacological effects, ranging from analgesia to antipsychotic and neuroprotective activities. While the qualitative aspects of these interactions are well-documented for the 4-phenylpiperidine scaffold, a notable gap exists in the publicly available quantitative data for the parent compound itself. Further research is warranted to fully elucidate the specific binding affinities and functional potencies of 4-phenylpiperidine hydrochloride at its primary CNS targets. The experimental protocols and signaling pathway diagrams provided in this guide offer a framework for future investigations aimed at characterizing this important pharmacological scaffold and its derivatives.

References

- 1. 4-Phenylpiperidine hydrochloride | 10272-49-8 | Benchchem [benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Synthesis and evaluation of a set of 4-phenylpiperidines and 4-phenylpiperazines as D2 receptor ligands and the discovery of the dopaminergic stabilizer 4-[3-(methylsulfonyl)phenyl]-1-propylpiperidine (huntexil, pridopidine, ACR16) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Novel 1-phenylpiperazine and 4-phenylpiperidine derivatives as high-affinity sigma ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Nitrile analogs of meperidine as high affinity and selective sigma-1 receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

Spectroscopic Analysis of 4-Phenylpiperidine Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the spectroscopic data for 4-phenylpiperidine hydrochloride, a key intermediate in the synthesis of various pharmaceuticals. By examining its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, this document aims to offer a comprehensive reference for the characterization of this compound. Detailed experimental protocols and a discussion of the expected spectral features, including the comparison with its free base form, are presented to aid in unambiguous identification and quality control.

Introduction

4-Phenylpiperidine and its derivatives are crucial structural motifs in medicinal chemistry, forming the backbone of numerous therapeutic agents, particularly opioid analgesics.[1][2] The hydrochloride salt of 4-phenylpiperidine is often the preferred form for pharmaceutical development due to its increased stability and solubility.[3] Accurate and thorough spectroscopic analysis is paramount for confirming the identity, purity, and structure of this important synthetic intermediate. This guide details the expected outcomes from ¹H NMR, ¹³C NMR, FT-IR, and MS analyses of 4-phenylpiperidine hydrochloride.

Spectroscopic Data Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The protonation of the piperidine nitrogen to form the hydrochloride salt significantly influences the chemical shifts of nearby protons and carbons compared to the free base.

¹H NMR (Proton NMR): The ¹H NMR spectrum of 4-phenylpiperidine hydrochloride is expected to show distinct signals for the aromatic protons of the phenyl group and the aliphatic protons of the piperidine ring. Due to the electron-withdrawing effect of the protonated nitrogen atom, the protons on the carbons adjacent to the nitrogen (positions 2 and 6) will be deshielded and appear at a lower field (higher ppm) compared to the free base. The proton on the nitrogen itself (N-H) will likely appear as a broad signal, and its chemical shift can be concentration and solvent dependent.

¹³C NMR (Carbon-13 NMR): Similar to the ¹H NMR, the ¹³C NMR spectrum will reflect the presence of the phenyl and piperidine rings. The carbons adjacent to the protonated nitrogen (C2 and C6) are expected to be shifted downfield. The aromatic carbons will appear in the typical region of 120-150 ppm.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 4-Phenylpiperidine Hydrochloride

| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | ¹H NMR Data (Free Base) (ppm)[4][5] | ¹³C NMR Data (Free Base) (ppm)[5] |

| N-H | Broad signal, variable | - | ~1.60 | - |

| H-2, H-6 (axial & equatorial) | 3.0 - 3.5 | 45 - 50 | 3.16, 2.72 | 46.5 |

| H-3, H-5 (axial & equatorial) | 1.8 - 2.2 | 30 - 35 | 1.86, 1.75 | 34.5 |

| H-4 | 2.7 - 3.1 | 40 - 45 | 2.61 | 42.8 |

| Aromatic H (ortho, meta, para) | 7.2 - 7.4 | 125 - 130 | 7.15 - 7.31 | 126.5, 128.5, 126.5 |

| Aromatic C (ipso) | - | 140 - 145 | - | 145.8 |

| Aromatic C (ortho, meta, para) | - | 125 - 130 | - | 126.5, 128.5, 126.5 |

Note: Predicted values are based on the expected deshielding effect of the ammonium salt compared to the free base. Actual values may vary depending on the solvent and other experimental conditions.

Infrared (IR) Spectroscopy

FT-IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of 4-phenylpiperidine hydrochloride will exhibit characteristic absorption bands. A key feature distinguishing the hydrochloride salt from the free base is the presence of a broad absorption band in the region of 2400-3000 cm⁻¹, which is characteristic of the N-H stretching vibration of an ammonium salt.

Table 2: Characteristic IR Absorption Bands for 4-Phenylpiperidine Hydrochloride

| Functional Group | Expected Absorption Range (cm⁻¹) | Notes |

| N-H Stretch (Ammonium Salt) | 2400 - 3000 (broad) | A key indicator of the hydrochloride salt. |

| C-H Stretch (Aromatic) | 3000 - 3100 | |

| C-H Stretch (Aliphatic) | 2850 - 3000 | |

| C=C Stretch (Aromatic) | 1450 - 1600 | |

| C-H Bend (Aromatic) | 690 - 900 | Out-of-plane bending. |

| C-N Stretch | 1000 - 1250 |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For 4-phenylpiperidine hydrochloride, a soft ionization technique like Electrospray Ionization (ESI) is often used, which would be expected to show a prominent peak for the protonated molecule [M+H]⁺ at m/z 162.3, corresponding to the free base.[3] Under harsher ionization conditions like Electron Ionization (EI), the molecular ion of the free base (m/z 161) would be observed, along with characteristic fragment ions.

Expected Fragmentation Pattern: The fragmentation of the 4-phenylpiperidine molecular ion is likely to involve cleavages of the piperidine ring. Common fragmentation pathways for similar structures involve the loss of alkyl radicals from the piperidine ring or cleavage at the bond connecting the phenyl and piperidine rings.

Table 3: Expected Mass Spectrometry Data for 4-Phenylpiperidine

| m/z | Proposed Fragment | Notes |

| 162 | [C₁₁H₁₆N]⁺ ([M+H]⁺) | Protonated molecular ion (free base). |

| 161 | [C₁₁H₁₅N]⁺˙ (M⁺˙) | Molecular ion of the free base. |

| 104 | [C₈H₈]⁺˙ | Loss of the piperidine ring. |

| 91 | [C₇H₇]⁺ | Tropylium ion, a common fragment from benzyl groups. |

| 77 | [C₆H₅]⁺ | Phenyl cation. |

Experimental Protocols

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of 4-phenylpiperidine hydrochloride in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD).

-

Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Parameters:

-

Number of scans: 16-32

-

Relaxation delay: 1-2 s

-

Pulse width: 30-45°

-

-

¹³C NMR Parameters:

-

Number of scans: 1024 or more

-

Relaxation delay: 2-5 s

-

Pulse program: Proton-decoupled

-

FT-IR Spectroscopy

-

Sample Preparation: Prepare a KBr pellet by grinding 1-2 mg of the solid sample with approximately 100-200 mg of dry KBr powder and pressing the mixture into a thin, transparent disk. Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory by placing a small amount of the solid sample directly on the ATR crystal.

-

Instrumentation: Record the spectrum on an FT-IR spectrometer.

-

Parameters:

-

Scan range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of scans: 16-32

-

Mass Spectrometry

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.

-

Instrumentation: Analyze the sample using a mass spectrometer equipped with an ESI or EI source.

-

ESI-MS Parameters:

-

Ionization mode: Positive

-

Capillary voltage: 3-4 kV

-

Nebulizer pressure: 20-30 psi

-

Drying gas flow: 5-10 L/min

-

Drying gas temperature: 300-350 °C

-

-

EI-MS Parameters:

-

Ionization energy: 70 eV

-

Source temperature: 200-250 °C

-

Workflow and Logical Relationships

The following diagrams illustrate the overall analytical workflow and the logical connections between the different spectroscopic techniques for the characterization of 4-phenylpiperidine hydrochloride.

Conclusion

The spectroscopic analysis of 4-phenylpiperidine hydrochloride by NMR, IR, and MS provides a robust framework for its structural confirmation and purity assessment. The key distinguishing features of the hydrochloride salt, particularly the N-H stretch in the IR spectrum and the downfield shifts of protons and carbons adjacent to the nitrogen in the NMR spectra, are critical for its unambiguous identification. This guide provides the expected data and experimental protocols to assist researchers and scientists in the comprehensive characterization of this important pharmaceutical intermediate.

References

The 4-Phenylpiperidine Core: A Versatile Scaffold in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The 4-phenylpiperidine motif is a privileged scaffold in medicinal chemistry, forming the structural cornerstone of a multitude of clinically significant therapeutic agents. Its inherent conformational rigidity, coupled with the three-dimensional orientation of the phenyl and piperidine rings, provides an ideal framework for molecular recognition by a diverse range of biological targets. This guide delves into the technical intricacies of the 4-phenylpiperidine core, exploring its synthesis, key applications in drug discovery, and the experimental methodologies used to evaluate its derivatives. From potent opioid analgesics to novel treatments for central nervous system (CNS) disorders and viral infections, the versatility of this scaffold continues to inspire the development of next-generation therapeutics.

Synthetic Strategies for 4-Phenylpiperidine Derivatives

The construction of the 4-phenylpiperidine core and its subsequent derivatization are critical steps in the drug discovery process. Various synthetic routes have been developed, each with its own advantages and limitations.

General Synthesis of the 4-Phenylpiperidine Scaffold

A common approach to the core structure involves the multi-step synthesis starting from readily available precursors.

Experimental Protocol: Synthesis of 4-Phenylpiperidine Hydrochloride

This protocol outlines a representative synthesis of the foundational 4-phenylpiperidine hydrochloride.

Materials:

-

4-Piperidone monohydrate hydrochloride

-

Benzene

-

Aluminum chloride (anhydrous)

-

Hydrazine hydrate

-

Potassium hydroxide

-

Diethylene glycol

-

Hydrochloric acid (concentrated)

-

Ethanol

-

Diethyl ether

Procedure:

-

Friedel-Crafts Acylation: 4-Piperidone monohydrate hydrochloride is reacted with benzene in the presence of a Lewis acid catalyst, typically aluminum chloride, to form 1-benzoyl-4-phenyl-1,2,3,6-tetrahydropyridine.

-

Wolff-Kishner Reduction: The resulting ketone is reduced using hydrazine hydrate and a strong base like potassium hydroxide in a high-boiling solvent such as diethylene glycol. This step removes the carbonyl group and reduces the double bond to yield 1-benzoyl-4-phenylpiperidine.

-

Deprotection: The benzoyl protecting group on the piperidine nitrogen is removed by acid or base hydrolysis to yield 4-phenylpiperidine.

-

Salt Formation: The free base is then treated with hydrochloric acid in a suitable solvent like ethanol or diethyl ether to precipitate 4-phenylpiperidine hydrochloride, which can be purified by recrystallization.

Synthesis of Key Therapeutic Agents: The Fentanyl Analogues

Fentanyl and its analogues are potent synthetic opioids that prominently feature the 4-phenylpiperidine scaffold. Their synthesis has been extensively studied and optimized.

Experimental Protocol: Synthesis of Fentanyl

The following is a generalized procedure for the synthesis of fentanyl, a potent µ-opioid receptor agonist.

Materials:

-

N-phenyl-4-piperidinamine

-

Phenethyl bromide

-

Propionyl chloride

-

Triethylamine or another suitable base

-

Anhydrous solvent (e.g., acetonitrile, dichloromethane)

Procedure:

-

N-Alkylation: N-phenyl-4-piperidinamine is alkylated with phenethyl bromide in the presence of a base to yield N-phenyl-N-(1-(2-phenylethyl)piperidin-4-yl)amine. The reaction is typically carried out in an anhydrous solvent to prevent side reactions.

-

Acylation: The resulting secondary amine is then acylated with propionyl chloride in the presence of a base to form fentanyl. The reaction mixture is usually stirred at room temperature until completion.

-

Purification: The final product is purified using column chromatography or recrystallization to obtain fentanyl as a white solid.

The 4-Phenylpiperidine Scaffold in Drug Discovery

The unique structural features of the 4-phenylpiperidine core have been exploited to design ligands for a variety of receptors, leading to the development of drugs for numerous therapeutic areas.

Opioid Receptor Modulation

The most well-known application of the 4-phenylpiperidine scaffold is in the development of opioid analgesics. The phenyl group and the basic nitrogen of the piperidine ring are key pharmacophoric elements that mimic the structure of endogenous opioid peptides, allowing for high-affinity binding to opioid receptors, particularly the µ-opioid receptor (MOR).

Modifications at various positions of the 4-phenylpiperidine core have profound effects on the analgesic potency and side-effect profile of these compounds.

| Compound | R1 (N-substituent) | R2 (4-position) | Analgesic Potency (Morphine = 1) | Reference |

| Pethidine | -CH3 | -COOEt | 0.1 | [1] |

| Fentanyl | -CH2CH2Ph | -N(Ph)C(O)Et | 50-100 | [1] |

| Carfentanil | -CH2CH2Ph | -N(Ph)COOCH3 | 10,000 | [1] |

| Remifentanil | -CH2CH2COOCH3 | -N(Ph)COOCH3 | 100-200 | [1] |

Dopamine D2 Receptor Antagonism

The 4-phenylpiperidine scaffold is also present in drugs targeting the dopamine D2 receptor, which are used in the treatment of psychosis and other neurological disorders. Pridopidine, for example, is a dopamine stabilizer that contains a 4-phenylpiperidine core.[2]

| Parameter | Value |

| Bioavailability | ~60% |

| Protein Binding | ~40% |

| Metabolism | Hepatic (primarily CYP2D6) |

| Elimination Half-life | 10-14 hours |

| Excretion | Renal |

CCR5 Receptor Antagonism for HIV Therapy

Derivatives of 4-phenylpiperidine have been developed as potent antagonists of the C-C chemokine receptor type 5 (CCR5), a critical co-receptor for the entry of HIV into host cells.[3] By blocking this interaction, these compounds can effectively inhibit viral replication.

Serotonin 5-HT2C Receptor Modulation

More recently, the 4-phenylpiperidine scaffold has been utilized to develop positive allosteric modulators (PAMs) of the serotonin 5-HT2C receptor, a promising target for the treatment of obesity and substance use disorders.

Experimental Evaluation of 4-Phenylpiperidine Derivatives

A battery of in vitro and in vivo assays is employed to characterize the pharmacological properties of novel 4-phenylpiperidine derivatives.

In Vitro Assays

1. Radioligand Binding Assays

These assays are used to determine the binding affinity of a compound for its target receptor.

Experimental Protocol: Competitive Radioligand Binding Assay for µ-Opioid Receptor

Materials:

-

Cell membranes expressing the µ-opioid receptor

-

Radioligand (e.g., [³H]DAMGO)

-

Unlabeled test compound (4-phenylpiperidine derivative)

-

Assay buffer

-

Glass fiber filters

-

Scintillation counter

Procedure:

-

Incubation: A fixed concentration of the radioligand is incubated with the receptor-containing membranes in the presence of varying concentrations of the unlabeled test compound.

-

Filtration: The incubation is terminated by rapid filtration through glass fiber filters, which separates the bound radioligand from the unbound.

-

Washing: The filters are washed with ice-cold assay buffer to remove non-specifically bound radioligand.

-

Counting: The radioactivity retained on the filters is quantified using a scintillation counter.

-

Data Analysis: The data is analyzed to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand), from which the Ki (inhibition constant) can be calculated.[4][5]

2. Functional Assays

Functional assays measure the biological response elicited by a compound upon binding to its target receptor.

Experimental Protocol: cAMP Inhibition Assay for Gi-Coupled Receptors

Materials:

-

Cells expressing the Gi-coupled receptor of interest (e.g., µ-opioid receptor)

-

Forskolin (an adenylyl cyclase activator)

-

Test compound

-

cAMP assay kit

Procedure:

-

Cell Treatment: Cells are pre-treated with the test compound at various concentrations.

-

Stimulation: The cells are then stimulated with forskolin to increase intracellular cAMP levels.

-

Lysis and Detection: The cells are lysed, and the intracellular cAMP concentration is measured using a commercially available kit (e.g., HTRF, ELISA).

-

Data Analysis: The ability of the test compound to inhibit the forskolin-induced cAMP production is quantified to determine its potency (EC50 or IC50).

In Vivo Assays

1. Analgesic Activity Testing

The hot-plate test is a common method for assessing the analgesic efficacy of opioid compounds in animal models.[6][7][8][9][10]

Experimental Protocol: Hot-Plate Test

Materials:

-

Hot-plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5 °C)

-

Test animals (e.g., mice or rats)

-

Test compound and vehicle control

Procedure:

-

Baseline Measurement: The baseline latency to a nociceptive response (e.g., paw licking, jumping) is recorded for each animal before drug administration.

-

Drug Administration: The test compound or vehicle is administered to the animals (e.g., via intraperitoneal or subcutaneous injection).

-

Post-Treatment Measurement: At various time points after drug administration, the latency to the nociceptive response is measured again.

-

Data Analysis: An increase in the response latency compared to the baseline and vehicle-treated animals indicates an analgesic effect. The data can be used to determine the dose-response relationship and the duration of action of the compound.

Visualizing Molecular Interactions and Workflows

Signaling Pathways

The biological effects of 4-phenylpiperidine-based drugs are mediated through complex intracellular signaling cascades.

References

- 1. QSAR study of 4-phenylpiperidine derivatives as mu opioid agonists by neural network method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and evaluation of a set of 4-phenylpiperidines and 4-phenylpiperazines as D2 receptor ligands and the discovery of the dopaminergic stabilizer 4-[3-(methylsulfonyl)phenyl]-1-propylpiperidine (huntexil, pridopidine, ACR16) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. GPCR downstream signalling | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. giffordbioscience.com [giffordbioscience.com]

- 5. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Hot plate test - Wikipedia [en.wikipedia.org]

- 7. Hot plate analgesiometer | PPTX [slideshare.net]

- 8. covm.uobaghdad.edu.iq [covm.uobaghdad.edu.iq]

- 9. dol.inf.br [dol.inf.br]

- 10. jcdr.net [jcdr.net]

Navigating the Therapeutic Potential of 4-Phenylpiperidine Hydrochloride Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 4-phenylpiperidine scaffold is a cornerstone in medicinal chemistry, serving as a versatile template for the development of a wide array of therapeutic agents. Its derivatives have demonstrated significant biological activity across various targets within the central nervous system (CNS), leading to the discovery of potent analgesics, antipsychotics, antidepressants, and agents for treating neurodegenerative disorders. This technical guide provides a comprehensive overview of the biological activities of 4-phenylpiperidine hydrochloride derivatives, focusing on their interactions with key CNS receptors. It includes a compilation of quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways and workflows to support researchers and drug development professionals in this dynamic field.

A Versatile Scaffold with Diverse Biological Activities

4-Phenylpiperidine hydrochloride and its derivatives are recognized for their crucial role as intermediates in the synthesis of numerous pharmaceutical agents, particularly analgesics and antidepressants.[1][2] The structural flexibility of the 4-phenylpiperidine core allows for modifications that significantly influence receptor binding affinity, selectivity, and functional activity, making it a privileged scaffold in drug discovery.[1] These compounds have been shown to interact with a range of G protein-coupled receptors (GPCRs) and other CNS targets, leading to a variety of pharmacological effects.

Key Pharmacological Targets and Associated Activities

The therapeutic potential of 4-phenylpiperidine derivatives stems from their ability to modulate the activity of several key receptors in the CNS. This guide will focus on four primary targets: opioid, dopamine D2, serotonin 5-HT2C, and sigma receptors.

Opioid Receptor Agonism: The Foundation of Analgesia

The 4-phenylpiperidine structure is a well-established pharmacophore for opioid receptor agonists, particularly at the µ-opioid receptor (MOR).[1][3] This interaction is the basis for the analgesic properties of many synthetic opioids.[4][5] Fentanyl, a potent synthetic opioid, is a classic example of a 4-phenylpiperidine derivative.[4][5] The binding of these derivatives to the MOR in the central nervous system leads to the inhibition of ascending pain pathways, an increased pain threshold, and the production of analgesic and sedative effects.[4][5]

The following table summarizes the binding affinities (Ki) of various 4-phenylpiperidine derivatives for opioid receptors. Lower Ki values indicate higher binding affinity.

| Compound Class/Derivative | Receptor Subtype | Ki (nM) | Reference |

| Loperamide Analogues | µ-opioid | 3 | [6] |

| Phenylpiperidine Derivatives | µ-opioid | 25 (IC50) | [6] |

| 4-amino methyl piperidine derivatives | µ-opioid | -8.13 to -13.37 kcal/mol (Binding Affinity) | [3] |

Activation of the µ-opioid receptor by a 4-phenylpiperidine agonist initiates a signaling cascade that ultimately leads to analgesia. This Gαi/o-coupled receptor inhibits adenylyl cyclase, reducing intracellular cyclic AMP (cAMP) levels. It also modulates ion channel activity, leading to the inhibition of voltage-gated Ca2+ channels and the activation of inwardly rectifying K+ channels, which hyperpolarizes the neuron and reduces neuronal excitability.

Caption: µ-Opioid receptor signaling pathway.

Dopamine D2 Receptor Antagonism: Targeting Psychosis

Certain 4-phenylpiperidine derivatives act as antagonists at the dopamine D2 receptor. This activity is crucial for the therapeutic effects of many antipsychotic drugs. For instance, pridopidine, a dopaminergic stabilizer, is a functional D2 antagonist with fast-off kinetics.[7] By blocking D2 receptors, these compounds can modulate dopamine signaling, which is often dysregulated in psychotic disorders.

The table below presents the binding affinities and functional activities of 4-phenylpiperidine derivatives at the dopamine D2 receptor.

| Compound | Receptor | IC50 (nM) | Ki (nM) | Reference |

| Lu 29-253 | D2 | 4200 | - | [2] |

| Lu 28-179 | D2 | 800 | - | [2] |

The dopamine D2 receptor is a Gαi/o-coupled receptor. Antagonism by a 4-phenylpiperidine derivative blocks the binding of dopamine, thereby preventing the inhibition of adenylyl cyclase and the subsequent decrease in cAMP levels. This leads to an alteration of downstream signaling pathways involved in neuronal excitability and gene expression.

Caption: Dopamine D2 receptor antagonist signaling.

Serotonin 5-HT2C Receptor Positive Allosteric Modulation: A Novel Approach for CNS Disorders

More recently, 4-phenylpiperidine-2-carboxamide analogues have been identified as positive allosteric modulators (PAMs) of the serotonin 5-HT2C receptor.[5][8] PAMs do not activate the receptor directly but enhance the effect of the endogenous ligand, serotonin. This mechanism offers a more nuanced modulation of receptor activity and is a promising strategy for treating obesity and substance use disorders.[8]

The following table details the in vitro efficacy of a 4-phenylpiperidine derivative as a 5-HT2C receptor PAM.

| Compound | Assay | Emax (% of 5-HT) | EC50 Shift | Reference |

| 12 (CTW0415) | Ca2+ Release | Increased | No leftward shift | [8] |

The 5-HT2C receptor is a Gαq/11-coupled receptor. Its activation by serotonin leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). A PAM enhances this signaling cascade in the presence of serotonin.

References

- 1. Novel 1-phenylpiperazine and 4-phenylpiperidine derivatives as high-affinity sigma ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. tandfonline.com [tandfonline.com]

- 4. EP0285032A1 - 4-Phenylpiperidine compounds and their preparation and use - Google Patents [patents.google.com]

- 5. Discovery of 4-Phenylpiperidine-2-Carboxamide Analogues as Serotonin 5-HT2C Receptor-Positive Allosteric Modulators with Enhanced Drug-like Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and evaluation of a set of 4-phenylpiperidines and 4-phenylpiperazines as D2 receptor ligands and the discovery of the dopaminergic stabilizer 4-[3-(methylsulfonyl)phenyl]-1-propylpiperidine (huntexil, pridopidine, ACR16) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Discovery of 4-Phenylpiperidine-2-Carboxamide Analogues as Serotonin 5-HT2C Receptor-Positive Allosteric Modulators with Enhanced Drug-like Properties - PMC [pmc.ncbi.nlm.nih.gov]

The Nexus of Innovation: A Technical Guide to the Discovery and Synthesis of Novel 4-Phenylpiperidine Derivatives

For Researchers, Scientists, and Drug Development Professionals

The 4-phenylpiperidine scaffold is a cornerstone in modern medicinal chemistry, serving as a privileged structure for a multitude of neurologically active agents. Its derivatives have yielded potent analgesics, antipsychotics, and antidepressants by targeting key G-protein coupled receptors (GPCRs) such as the mu-opioid, dopamine, and sigma receptors. This technical guide provides an in-depth exploration of the discovery and synthesis of novel 4-phenylpiperidine derivatives, offering detailed experimental protocols, structured quantitative data, and visual workflows to aid researchers in this dynamic field.

Core Synthetic Strategies and Methodologies

The synthesis of novel 4-phenylpiperidine derivatives hinges on a few key transformations: the formation of the core piperidine ring, the introduction of the C4-phenyl group, and the functionalization of the piperidine nitrogen (N1).

Synthesis of the 4-Arylpiperidine Core

A common and efficient strategy for constructing the 4-arylpiperidine skeleton begins with commercially available N-protected 4-piperidones. Palladium-catalyzed cross-coupling reactions are particularly versatile for this purpose.

Experimental Protocol: Palladium-Catalyzed Suzuki Coupling for 4-Arylpiperidine Synthesis

This protocol describes a typical Suzuki coupling reaction to introduce the phenyl group at the C4 position.

Materials:

-

N-Boc-4-piperidone

-

Phenylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

1,4-Dioxane

-

Water

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a flame-dried round-bottom flask under an argon atmosphere, add N-Boc-4-piperidone (1.0 eq), phenylboronic acid (1.2 eq), potassium carbonate (2.0 eq), palladium(II) acetate (0.05 eq), and triphenylphosphine (0.1 eq).

-

Add a 3:1 mixture of 1,4-dioxane and water.

-

Heat the reaction mixture to 80-90 °C and stir for 12-16 hours, monitoring progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield N-Boc-4-phenyl-1,2,3,6-tetrahydropyridine.

-

The resulting tetrahydropyridine can be reduced to the target N-Boc-4-phenylpiperidine via catalytic hydrogenation (e.g., H₂, Pd/C in methanol).

N-Functionalization of the Piperidine Ring

The biological activity of 4-phenylpiperidine derivatives is critically influenced by the substituent on the piperidine nitrogen. Two primary methods for this functionalization are direct N-alkylation and reductive amination.

Experimental Protocol 1: Direct N-Alkylation with Alkyl Halides [1][2]

This method is a straightforward approach for introducing alkyl groups onto the piperidine nitrogen.

Materials:

-

4-Phenylpiperidine (or its hydrochloride salt)

-

Alkyl halide (e.g., benzyl bromide)

-

Potassium carbonate (K₂CO₃) or Triethylamine (TEA)

-

Acetonitrile or N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Water

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve 4-phenylpiperidine (1.0 eq) in anhydrous acetonitrile.

-

Add a base such as finely powdered potassium carbonate (1.5 eq).[1][2]

-

Slowly add the alkyl halide (1.1 eq) to the stirring mixture at room temperature.[1]

-

Stir the reaction for 4-24 hours, monitoring by TLC until the starting material is consumed.

-

Filter the mixture to remove the inorganic base and concentrate the filtrate under reduced pressure.

-

Partition the residue between ethyl acetate and water.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product via column chromatography to obtain the N-alkylated 4-phenylpiperidine.

Experimental Protocol 2: N-Alkylation via Reductive Amination [2]

Reductive amination is a milder and often more selective method, particularly useful for avoiding over-alkylation.[2]

Materials:

-

4-Phenylpiperidine

-

Aldehyde or Ketone (e.g., benzaldehyde)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a dry round-bottom flask under an inert atmosphere, dissolve 4-phenylpiperidine (1.0 eq) and the desired aldehyde or ketone (1.1 eq) in anhydrous DCM.[2]

-

Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the iminium ion intermediate.

-

Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.[2]

-

Continue stirring at room temperature for 2-12 hours, monitoring by TLC.

-

Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

-

Extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by column chromatography.

Caption: Key synthetic workflows for N-functionalization.

Pharmacological Targets and Structure-Activity Relationships (SAR)

The versatility of the 4-phenylpiperidine scaffold allows it to be tailored to interact with various receptors, primarily the mu-opioid and dopamine D2 receptors.

Mu-Opioid Receptor Agonists

Many potent analgesics, including fentanyl and its analogs, are based on the 4-phenylpiperidine structure.[3][4] They act as agonists at the mu-opioid receptor (MOR), a Gi/o-coupled GPCR.[5][6]

Signaling Pathway: Upon agonist binding, the MOR undergoes a conformational change, leading to the activation of the associated heterotrimeric G-protein. The Gαi subunit dissociates and inhibits adenylyl cyclase, decreasing intracellular cyclic AMP (cAMP) levels.[6] The Gβγ subunit can directly modulate ion channels, leading to the opening of inwardly rectifying potassium (K+) channels (causing hyperpolarization) and the inhibition of voltage-gated calcium (Ca2+) channels. This cascade ultimately reduces neuronal excitability and inhibits the release of nociceptive neurotransmitters.[7]

Caption: Mu-opioid receptor (MOR) signaling cascade.

Structure-Activity Relationships (SAR) for MOR Agonists:

| Compound Class | N1-Substituent | C4-Anilino N-Acyl Group | C4-Phenyl Group | Relative Potency | Ref |

| Fentanyl Analogs | Phenethyl | Propanoyl | Unsubstituted | High | [3] |

| 2-(2-thienyl)ethyl | Propanoyl | Unsubstituted | Very High (Sufentanil) | [3] | |

| Methyl propanoate-ethyl | Propanoyl | Unsubstituted | Ultrashort-acting (Remifentanil) | [3] | |

| Pethidine Analogs | Methyl | Ester (CO₂Et) | Unsubstituted | Moderate | [8] |

Dopamine D2 Receptor Ligands

Modification of the 4-phenylpiperidine scaffold has also led to the development of potent ligands for the dopamine D2 receptor, which are useful as antipsychotics or dopaminergic stabilizers.[8] Like the MOR, the D2 receptor is a Gi/o-coupled GPCR.

Signaling Pathway: Activation of the D2 receptor by an agonist initiates a similar Gi/o-mediated pathway, leading to the inhibition of adenylyl cyclase and a subsequent decrease in cAMP levels.[9][10] Presynaptic D2 autoreceptors also play a crucial role in regulating dopamine synthesis and release through feedback inhibition, often involving the modulation of K+ and Ca2+ channels.[11]

Caption: Dopamine D2 receptor (D2R) signaling cascade.

Binding Affinity and Activity Data for D2 Receptor Ligands:

| Compound | Target | Assay Type | Value | Unit | Ref |

| Pridopidine | Dopamine D2 | Competitive Binding | Low Affinity | - | |

| Haloperidol | Sigma-1 & D2 | Competitive Binding | High Affinity (non-selective) | - | [11] |

| Novel Phenylpiperazine Analog | Sigma-1 | Competitive Binding (Ki) | 1-10 | nM | [11] |

| Novel Phenylpiperidine-4-carbonitrile | Sigma-1 | Competitive Binding (Ki) | 1.22 - 2.14 | nM | [12] |

| Novel Phenylpiperidine-4-carbonitrile | Sigma-2 | Competitive Binding (Ki) | 830 - 1710 | nM | [12] |

Future Directions and Conclusion

The 4-phenylpiperidine scaffold remains a highly fruitful starting point for the design of novel CNS-active agents. Future research is likely to focus on developing biased agonists, which selectively activate either the G-protein or the β-arrestin signaling pathway, to separate therapeutic effects from adverse side effects like respiratory depression and tolerance in opioids.[7] Furthermore, the exploration of this scaffold for other targets, such as sigma receptors, continues to yield compounds with high affinity and selectivity, opening new avenues for therapeutic intervention in psychiatric and neurological disorders.[11][12] The synthetic methodologies outlined in this guide provide a robust framework for the continued exploration and optimization of this remarkable chemical entity.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. Opioid receptors signaling network - PMC [pmc.ncbi.nlm.nih.gov]

- 4. US9029547B1 - Synthesis of 4-aryl 4-acyl piperidine, its salts and analogs using indium metal - Google Patents [patents.google.com]

- 5. Physiology, Opioid Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Mu-opioid receptor - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. Phenylpiperidines - Wikipedia [en.wikipedia.org]

- 9. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 10. Dopamine receptor - Wikipedia [en.wikipedia.org]

- 11. The Role of D2-Autoreceptors in Regulating Dopamine Neuron Activity and Transmission - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis and evaluation of a (18) F-labeled 4-phenylpiperidine-4-carbonitrile radioligand for σ1 receptor imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

4-Phenylpiperidine Hydrochloride: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Phenylpiperidine hydrochloride is a pivotal chemical intermediate and a core structural scaffold in medicinal chemistry. As a foundational component for a wide array of pharmaceutical agents, particularly potent analgesics and novel psychoactive compounds, a thorough understanding of its physicochemical properties is paramount for formulation development, regulatory submission, and ensuring drug product quality and efficacy. Derivatives of 4-phenylpiperidine are integral to the synthesis of µ-opioid receptor agonists and dopamine receptor ligands, making its solubility and stability critical parameters that influence bioavailability, shelf-life, and therapeutic performance.[1]

This technical guide provides a comprehensive overview of the available solubility and stability data for 4-phenylpiperidine hydrochloride. It includes detailed experimental protocols for characterization and presents logical and biological pathways as visual diagrams to support advanced research and development.

Physicochemical Properties

A summary of the key physicochemical properties of 4-phenylpiperidine hydrochloride is presented below. This data is essential for analytical method development and formulation design.

| Property | Value | Reference |

| CAS Number | 10272-49-8 | [1][2][3] |

| Molecular Formula | C₁₁H₁₅N·HCl (or C₁₁H₁₆ClN) | [2][3] |

| Molecular Weight | 197.71 g/mol | [1][2][3] |

| Appearance | White to off-white crystalline powder | [4] |

| Topological Polar Surface Area (TPSA) | 12.03 Ų | [2][5] |

| Consensus Log P o/w | ~2.25 - 2.58 | [2][5] |

| Storage | Store at room temperature or refrigerated (0-8°C), in a well-closed, light-resistant container. | [2][4] |

Solubility Profile

The hydrochloride salt form of 4-phenylpiperidine is utilized specifically to enhance its aqueous solubility and stability.[1] While extensive experimental data across a range of solvents is not widely published, the available information indicates its general solubility characteristics.

Quantitative Solubility Data

The table below summarizes the available quantitative and qualitative solubility data for 4-phenylpiperidine hydrochloride.

| Solvent | Solubility Value | Type | Notes |

| Water | 0.0881 mg/mL | Calculated (ESOL Model) | Classified as "Soluble" based on the Log S scale (-3.35).[5] |

| Aqueous Media | Higher than 4-(diphenylmethoxy)piperidine HCl | Qualitative | Implies moderate to good aqueous solubility.[1] |

| Ethanol | Soluble | Qualitative | Used as a solvent in synthesis reactions involving the compound. |

| Methanol | Soluble | Qualitative | Used as a solvent for recrystallization of related compounds. |

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

This protocol outlines the widely accepted shake-flask method for determining the equilibrium solubility of 4-phenylpiperidine hydrochloride, a procedure suitable for regulatory submissions.

Objective: To determine the saturation solubility of 4-phenylpiperidine hydrochloride in a specific solvent system (e.g., water, phosphate buffer pH 7.4) at a constant temperature.

Materials:

-

4-Phenylpiperidine Hydrochloride (purity ≥98%)

-

Solvent of interest (e.g., HPLC-grade water, prepared buffers)

-

Glass vials with screw caps

-

Orbital shaker with temperature control (e.g., 25°C or 37°C)

-

Calibrated pH meter

-

Syringe filters (e.g., 0.22 µm PVDF)

-

High-Performance Liquid Chromatography (HPLC) system with UV detector

-

Volumetric flasks and pipettes

Procedure:

-

Preparation: Add an excess amount of 4-phenylpiperidine hydrochloride to a series of glass vials. The amount should be sufficient to ensure that solid material remains undissolved at equilibrium.

-

Solvent Addition: Add a precise volume of the pre-equilibrated solvent to each vial.

-

Equilibration: Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C) and agitation speed (e.g., 100 rpm). Allow the mixture to equilibrate for a predetermined period (e.g., 24-48 hours). The time required should be sufficient to reach a plateau in concentration.

-

Sample Withdrawal and Filtration: After equilibration, allow the vials to stand undisturbed for at least 30 minutes to let the excess solid settle. Carefully withdraw an aliquot from the clear supernatant. Immediately filter the aliquot using a 0.22 µm syringe filter to remove any undissolved particulates.

-

Dilution: Accurately dilute the filtered sample with the mobile phase to a concentration that falls within the linear range of the HPLC calibration curve.

-

Quantification: Analyze the diluted samples using a validated stability-indicating HPLC method to determine the concentration of 4-phenylpiperidine hydrochloride.

-

Calculation: Calculate the solubility (e.g., in mg/mL) by accounting for the dilution factor. The mean of at least three replicate experiments should be reported.

Stability Profile and Degradation Pathways

The stability of 4-phenylpiperidine hydrochloride is a critical attribute for its use as a pharmaceutical intermediate. It is susceptible to degradation under several conditions.

Summary of Stability Data

The following table summarizes the known stability characteristics and potential degradation pathways.

| Stress Condition | Observation / Potential Pathway | Comments |

| Solid-State (Milling) | Forms N-nitrosamine impurities. | Mechanical stress can induce chemical reactions. This is a significant safety concern.[1] |

| Hygroscopicity | Susceptible to hygroscopic degradation. | Requires storage in well-closed containers under controlled humidity.[1] |

| Hydrolysis (Acidic/Basic) | Potential for hydrolysis of the piperidine ring or other functional groups in derivatives under strong acidic or basic conditions. | A common degradation pathway for many pharmaceuticals. |

| Oxidation | The piperidine nitrogen is susceptible to oxidation, potentially forming N-oxide derivatives. | Oxidative stress can be induced by agents like hydrogen peroxide or exposure to air and light. |

| Photostability | Potential for degradation upon exposure to UV or visible light. | Requires storage in light-resistant containers. |

| Thermal | Stable under normal storage conditions. Decomposition may occur at elevated temperatures. | Forced degradation studies are needed to identify thermal degradants. |

Experimental Protocol: Forced Degradation (Stress Testing) Study

This protocol describes a comprehensive forced degradation study designed to identify potential degradation products and establish a stability-indicating analytical method, in line with ICH guidelines.

Objective: To investigate the intrinsic stability of 4-phenylpiperidine hydrochloride by subjecting it to various stress conditions and to support the development of a stability-indicating HPLC method.

Materials:

-

4-Phenylpiperidine Hydrochloride

-

Hydrochloric acid (e.g., 0.1 M, 1 M)

-

Sodium hydroxide (e.g., 0.1 M, 1 M)

-

Hydrogen peroxide (e.g., 3%, 30%)

-

HPLC-grade water, acetonitrile, methanol

-

pH-stable HPLC column (e.g., C18)

-

Photostability chamber, temperature-controlled oven

-

HPLC-UV/PDA and/or HPLC-MS system

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of 4-phenylpiperidine hydrochloride at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol or water).

-

Acid Hydrolysis: Mix the stock solution with an equal volume of HCl (start with 0.1 M). Store at room temperature and an elevated temperature (e.g., 60°C). Sample at various time points (e.g., 2, 8, 24 hours). Neutralize the sample with an equivalent amount of NaOH before analysis.

-

Base Hydrolysis: Mix the stock solution with an equal volume of NaOH (start with 0.1 M). Store under the same conditions as acid hydrolysis. Neutralize with HCl before analysis.

-

Oxidative Degradation: Mix the stock solution with a solution of H₂O₂ (start with 3%). Store at room temperature, protected from light. Sample at various time points.

-

Thermal Degradation:

-

Solution: Heat the stock solution at an elevated temperature (e.g., 70°C).

-

Solid-State: Place the solid powder in a controlled temperature oven (e.g., 80°C). Periodically dissolve a sample for analysis.

-

-

Photolytic Degradation:

-

Solution & Solid-State: Expose the stock solution (in a quartz cuvette) and solid powder to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.

-

A control sample should be wrapped in aluminum foil to protect it from light.

-

-

Analysis: Analyze all stressed samples, along with an unstressed control, using an HPLC-UV/PDA system. An ideal method should show 5-20% degradation of the parent compound. If significant degradation is observed, use HPLC-MS to identify the mass of the degradation products for structural elucidation.

Visualizations: Workflows and Biological Pathways

The following diagrams, generated using DOT language, illustrate key processes and biological interactions relevant to 4-phenylpiperidine hydrochloride and its derivatives.

Experimental and Logical Workflows

Caption: Workflow for a forced degradation study of 4-phenylpiperidine HCl.

Caption: Potential degradation pathways for 4-phenylpiperidine.

Associated Biological Signaling Pathways

The 4-phenylpiperidine scaffold is a key pharmacophore for ligands targeting GPCRs, including opioid and dopamine receptors.

Caption: Simplified signaling pathway for a µ-opioid receptor agonist.

Caption: Simplified signaling for a dopamine D2 receptor antagonist.

References

Pharmacological Profile of 4-Phenylpiperidine Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 4-phenylpiperidine scaffold is a cornerstone in medicinal chemistry, serving as the foundational structure for a diverse array of centrally active therapeutic agents. This technical guide provides a comprehensive overview of the pharmacological profile of 4-phenylpiperidine hydrochloride, a key parent compound in this class. While specific quantitative data for the hydrochloride salt of the unsubstituted 4-phenylpiperidine is limited in publicly available literature, this document synthesizes the known pharmacological activities of its derivatives to elucidate the profile of the core structure. The guide covers its primary interactions with opioid and dopamine receptor systems, supported by a review of structure-activity relationships, and details the downstream signaling pathways. Furthermore, it provides established experimental protocols for key in vitro and in vivo assays relevant to the characterization of compounds based on this scaffold.

Introduction

4-Phenylpiperidine is a chemical moiety featuring a phenyl group attached to a piperidine ring.[1] As a hydrochloride salt, its stability and solubility are enhanced, making it a common starting material and reference compound in pharmaceutical research.[2] The rigid structure of the piperidine ring combined with the aromatic phenyl group provides a versatile template for designing ligands that can interact with various G-protein coupled receptors (GPCRs) in the central nervous system (CNS).[2] Derivatives of 4-phenylpiperidine are prominent in several drug classes, including opioid analgesics, dopamine receptor modulators, and serotonin reuptake inhibitors.[1][3] Understanding the intrinsic pharmacological properties of the 4-phenylpiperidine core is crucial for the rational design of novel therapeutics with improved efficacy and selectivity.

Receptor Binding Profile

The 4-phenylpiperidine scaffold is a privileged structure for targeting both opioid and dopaminergic receptors. The specific affinity for various receptor subtypes is highly dependent on the nature and position of substituents on both the piperidine and phenyl rings.

Opioid Receptor Interactions

Structure-Activity Relationship (SAR) at Opioid Receptors:

A quantitative structure-activity relationship (QSAR) study on a series of 4-phenylpiperidine derivatives as µ-opioid agonists highlighted the importance of molecular descriptors in determining analgesic activity.[6] A pharmacophore model based on these studies can aid in the structural optimization of new analgesic compounds.[6]

-

N-substituent: The substituent on the piperidine nitrogen is a critical determinant of opioid receptor affinity and efficacy.

-

4-position substituents: Modifications at the 4-position of the piperidine ring significantly influence binding potency.

-

Phenyl ring substitutions: Substitutions on the phenyl ring can modulate affinity and selectivity for µ, δ (DOR), and κ (KOR) opioid receptor subtypes.

Data on the binding affinities of representative 4-phenylpiperidine derivatives are presented in Table 1.

Dopamine Receptor Interactions

Derivatives of 4-phenylpiperidine also exhibit significant affinity for dopamine receptors, acting as antagonists, partial agonists, or agonists, particularly at the D2 subtype.[2][3] This has led to their investigation for the treatment of conditions like schizophrenia and Parkinson's disease.[2][3]

Structure-Activity Relationship (SAR) at Dopamine Receptors:

SAR studies have been conducted to optimize the selectivity of 4-phenylpiperidine analogs for the dopamine transporter (DAT) over the serotonin transporter (SERT).[7] Generally, unsubstituted and fluoro-substituted compounds show the highest activity and selectivity for the DAT.[7] The length and substitution of the alkyl chain also play a crucial role in determining the optimal activity and selectivity.[7]

-

N-substituent: Similar to opioid receptor interactions, the N-substituent is key in defining the affinity and functional activity at dopamine receptors.

-

Phenyl ring substitutions: Modifications to the phenyl ring can confer selectivity for different dopamine receptor subtypes (D1-D5).

Binding affinities of selected 4-phenylpiperidine derivatives for dopamine receptors are summarized in Table 1.

Serotonin and Sigma Receptor Interactions

Certain 4-phenylpiperidine derivatives have been developed as selective serotonin reuptake inhibitors (SSRIs), such as paroxetine.[1] Additionally, some analogs show high affinity for sigma receptors, which may contribute to their overall pharmacological profile.[8]

Data on the binding affinities of representative 4-phenylpiperidine derivatives are presented in Table 1.

Data Presentation

Table 1: Receptor Binding Affinities (Ki) of Representative 4-Phenylpiperidine Derivatives

| Compound | Receptor Subtype | Ki (nM) | Reference |

| Pridopidine (ACR16) | Dopamine D2 | Low Affinity (competitive) | [3] |

| Haloperidol Derivative | Sigma-1 | 1-10 | [8] |

| Loperamide | µ-Opioid | ~3 | [9] |

| Loperamide | δ-Opioid | ~48 | [9] |

| Loperamide | κ-Opioid | ~1156 | [9] |

| Fentanyl Analogs | µ-Opioid | Varies | [4] |

Note: This table presents data for derivatives of 4-phenylpiperidine to illustrate the potential binding profile of the core scaffold. Specific Ki values for the unsubstituted 4-phenylpiperidine hydrochloride are not consistently reported in the literature.

Pharmacokinetics

Table 2: Pharmacokinetic Parameters of a Representative 4-Phenylpiperidine Derivative (Pethidine)